

# Mps1-IN-7: Application Notes and Protocols for In Vitro Kinase Assays

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## Compound of Interest

Compound Name: Mps1-IN-7

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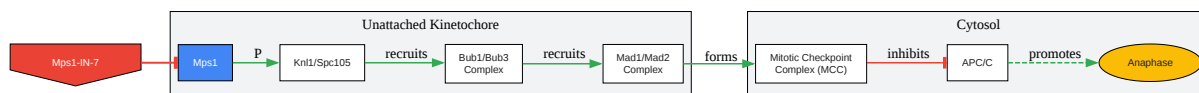
## Introduction

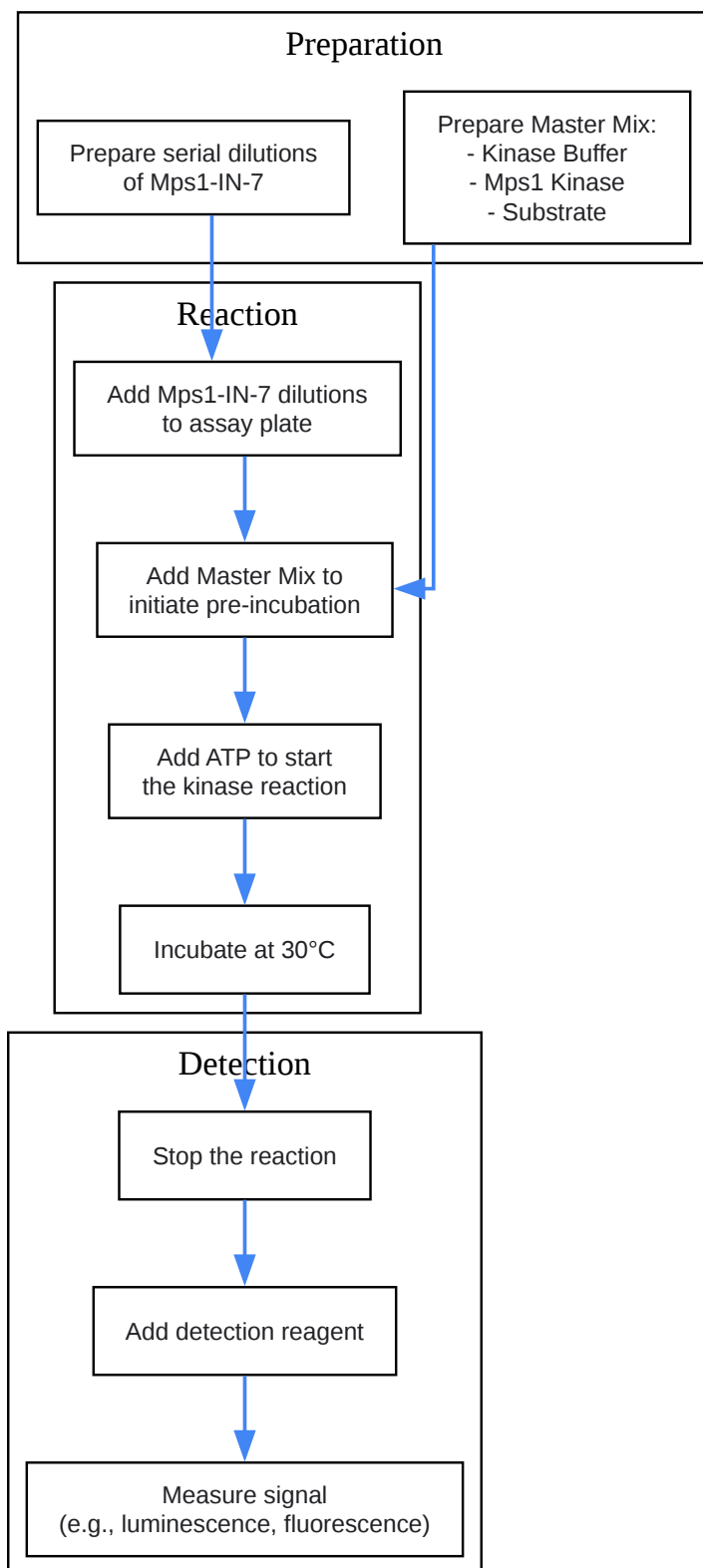
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is associated with genomic instability and aneuploidy, hallmarks of cancer, making it an attractive target for therapeutic intervention.[3] **Mps1-IN-7** is a potent inhibitor of Mps1 kinase. This document provides detailed application notes and a representative protocol for conducting in vitro kinase assays with **Mps1-IN-7** to evaluate its inhibitory activity and characterize the kinetics of Mps1 inhibition.

## Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 is a central regulator of the SAC, acting upstream to recruit other essential checkpoint proteins to the kinetochores of unattached chromosomes.[1][4] Upon sensing a lack of proper microtubule attachment, Mps1 is activated and phosphorylates the kinetochore scaffold protein Knl1 (also known as Spc105), creating docking sites for the Bub1/Bub3 complex.[5] This initiates a signaling cascade that leads to the recruitment of Mad1 and Mad2, culminating in the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-

Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[6]





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